Prostaglandin F2beta tromethamine salt

概要

説明

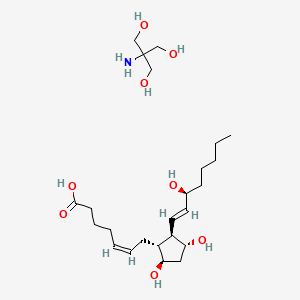

Prostaglandin F2beta tromethamine salt, also known as carboprost tromethamine, is the tromethamine salt of the (15S)-15 methyl analogue of naturally occurring prostaglandin F2α .

Synthesis Analysis

The synthesis of prostaglandins, including Prostaglandin F2beta, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

The molecular structure of Prostaglandin F2beta tromethamine salt has been studied using cryo-EM . The structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7Å and 3.2Å resolution, respectively, have been reported .Chemical Reactions Analysis

The pH-solubility profile of the tromethamine salt of Prostaglandin F2beta has been determined . The solubility increased as a function of pH .科学的研究の応用

Ophthalmology

Prostaglandin F2beta tromethamine salt is utilized in ophthalmology for its ability to reduce intraocular pressure in patients with glaucoma. It increases uveoscleral outflow, which helps in the management of this condition .

Reproductive Health

In reproductive health, this compound plays a role in inducing labor and controlling bleeding postpartum. It acts on the FP receptors in the uterus to stimulate contractions and facilitate childbirth .

Veterinary Medicine

In veterinary medicine, Prostaglandin F2beta tromethamine salt is used to regulate the estrous cycle in cattle and induce luteolysis. It’s an important tool for breeding management and treatment of infertility in larger domestic species .

Pharmacology and Drug Development

The compound’s role in pharmacology is significant for drug development, particularly in creating analogs for various therapeutic applications. Its receptor selectivity and G protein coupling preference are key areas of study for developing better prostaglandin drugs .

Biotechnology and Synthesis

In biotechnology, the compound is involved in the chemoenzymatic synthesis of prostaglandins. It serves as a model for developing efficient and stereoselective synthesis methods, showcasing the potential of biocatalysis in constructing complex molecules .

作用機序

Target of Action

Prostaglandin F2beta tromethamine salt, also known as Dinoprost tromethamine, primarily targets the prostaglandin F2-alpha receptor (FP receptor) . This receptor is a part of the G protein-coupled receptor family and is highly expressed in smooth muscle, uterine myometrium, and the eye . It plays a crucial role in various physiological processes, including cardiovascular homeostasis, body temperature control, female reproduction, and inflammation .

Mode of Action

The compound interacts with its target, the FP receptor, to induce a series of physiological responses. It acts as an agonist for the FP receptor, stimulating myometrial activity, relaxing the cervix, inhibiting steroidogenesis by corpora lutea, and potentially lysing corpora lutea . The interaction between the compound and the FP receptor also mediates the complex regulation of various physiological functions .

Biochemical Pathways

Prostaglandin F2beta tromethamine salt is involved in the prostaglandin synthesis pathway. Prostaglandins are metabolic products of arachidonates that regulate various physiological functions through interacting and activating different prostaglandin receptors . The compound’s interaction with the FP receptor activates different subtypes of G proteins, mediating the complex regulation of physiological functions .

Pharmacokinetics

It’s known that the compound’s solubility and clearance rate can affect its bioavailability .

Result of Action

The activation of the FP receptor by Prostaglandin F2beta tromethamine salt leads to several pharmacological effects on the female reproductive system. These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea . These effects make the compound clinically useful in treating conditions like postpartum hemorrhage .

Action Environment

The action, efficacy, and stability of Prostaglandin F2beta tromethamine salt can be influenced by various environmental factors. It’s worth noting that the expression profiles and tissue distribution of the FP receptor, the compound’s primary target, can influence its action .

Safety and Hazards

Prostaglandin F2beta tromethamine salt may cause eye irritation and skin irritation . It may be absorbed through the skin and cause systemic effects . Systemic exposure may affect reproductive hormone regulation and thus affect fertility and maintenance of pregnancy . Women of childbearing age, asthmatics, and persons with bronchial and other respiratory problems should exercise extreme caution when handling this product .

将来の方向性

The structural information of Prostaglandin F2beta tromethamine salt may guide the development of better prostaglandin drugs . The structures reveal the molecular mechanism of FP receptor selectivity for both endogenous prostaglandins and clinical drugs, as well as the molecular mechanism of G protein coupling preference by the prostaglandin receptors .

特性

IUPAC Name |

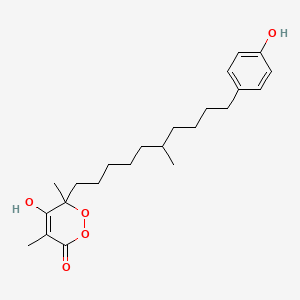

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-ILQMKDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)